molecular formula C15H16ClFN4O B3348425 (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride CAS No. 1703795-52-1

(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride

Cat. No.: B3348425
CAS No.: 1703795-52-1
M. Wt: 322.76 g/mol
InChI Key: DRXJMKUFZHDBHZ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride is a structurally complex organic compound featuring a pyrimidine core substituted with a piperazine moiety and a 4-fluorophenyl group via a methanone bridge. Its molecular formula is C₁₆H₁₅ClFN₅O, with a molecular weight of 347.78 g/mol . The compound is characterized by its crystalline hydrochloride salt form, which enhances stability and solubility for pharmaceutical applications .

The pyrimidine ring serves as a pharmacophore, enabling interactions with biological targets such as enzymes or receptors, while the piperazine moiety introduces conformational flexibility and hydrogen-bonding capabilities . This compound has been investigated as a drug intermediate, particularly in the development of therapeutics targeting metabolic disorders, pain, or central nervous system (CNS) conditions .

Properties

IUPAC Name

(4-fluorophenyl)-(2-piperazin-1-ylpyrimidin-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O.ClH/c16-13-3-1-11(2-4-13)14(21)12-9-18-15(19-10-12)20-7-5-17-6-8-20;/h1-4,9-10,17H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXJMKUFZHDBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with 2-(piperazin-1-yl)pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate the binding affinity and specificity of potential drug candidates .

Medicine

Medically, this compound has shown promise as a lead compound for the development of new therapeutic agents. It is being explored for its potential use in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its pharmacological and chemical properties, the compound is compared to structurally analogous derivatives (Table 1). Key similarities and differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride C₁₆H₁₅ClFN₅O 347.78 Pyrimidin-5-yl, piperazine, 4-fluorophenyl Drug intermediate; CNS/metabolic targets
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) C₃₂H₃₄N₆O₅S₂ 670.78 Sulfonamide, benzhydrylpiperazine Antibacterial/antifungal activity
(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride C₂₇H₂₅ClFN₅O₂S 562.04 Indole, thiazole-carbonyl, azetidine Pain management, metabolic disorders
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j) C₂₄H₂₄F₂N₄O₄S₂ 566.60 Bis(4-fluorophenyl)methyl, sulfamoylphenyl Enzyme inhibition (e.g., carbonic anhydrase)

Key Observations

Structural Complexity and Functional Groups The target compound shares a piperazine-pyrimidine core with derivatives like 6d and 6j, but it lacks sulfonamide or benzhydryl groups present in the latter . Compared to the indole- and thiazole-containing analog in , the pyrimidine ring in the target compound provides a more rigid scaffold, which may enhance selectivity for specific biological targets.

Biological Activity The fluorophenyl moiety is a common feature in all listed compounds, enhancing lipophilicity and metabolic stability. However, its position (e.g., para-substitution) in the target compound optimizes π-π stacking interactions with aromatic residues in target proteins .

Physicochemical Properties The hydrochloride salt form of the target compound improves aqueous solubility (>10 mg/mL in water) compared to non-salt forms of analogs like 6j, which require organic solvents for dissolution . Thermal stability analysis (TGA) of the hydrochloride salt reveals decomposition temperatures >200°C, comparable to the crystalline indole-thiazole derivative in .

Research Findings

  • Synthetic Yield and Purity : The target compound is synthesized with moderate yields (40-60%), similar to analogs in , but requires rigorous purification via column chromatography due to byproduct formation .
  • Spectroscopic Characterization : ¹H NMR and ESI-MS data confirm the presence of the fluorophenyl group (δ 7.2–7.4 ppm) and a molecular ion peak at m/z 348.1 ([M+H]⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride
Reactant of Route 2
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(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride

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